molecular formula C11H8ClN3O B3291230 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871025-17-1

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3291230
CAS No.: 871025-17-1
M. Wt: 233.65 g/mol
InChI Key: YIGSQYFYFZNMRZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrrolo[3,2-d]pyrimidine core with a chloro substituent at the 4-position, a furan ring at the 6-position, and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-d]pyrimidine core.

    Substitution: Introduction of the chloro substituent at the 4-position can be achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

    Furan Ring Introduction: The furan ring can be introduced via a Suzuki coupling reaction using a furan-2-boronic acid derivative and a suitable palladium catalyst.

    Methylation: The methyl group at the 5-position can be introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as oxone (potassium peroxymonosulfate) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated pyrrolo[3,2-d]pyrimidine derivatives.

    Substitution: Amine or thiol derivatives of pyrrolo[3,2-d]pyrimidine.

Scientific Research Applications

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine stands out due to the presence of the furan ring, which imparts unique electronic properties and potential for diverse chemical modifications. This makes it a versatile scaffold for the development of novel therapeutic agents and materials.

Properties

IUPAC Name

4-chloro-6-(furan-2-yl)-5-methylpyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-15-8(9-3-2-4-16-9)5-7-10(15)11(12)14-6-13-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSQYFYFZNMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=NC=N2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40832983
Record name 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40832983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871025-17-1
Record name 4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40832983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6-(2-furyl)-5H-pyrrolo[3,2-d]pyrimidine (220 mg) in N,N-dimethylformamide (2.5 mL) were added potassium carbonate (139 mg) and methyl iodide (0.25 mL) and the mixture was stirred at room temperature for 8 hrs. The mixture was poured into water (30 mL) and extracted with ethyl acetate (30 mL×3). The organic layers were combined and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=4:1→0:1) to give the title compound (94 mg).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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